

N-Methylbutyramide: A Comprehensive Technical Guide for Amide Studies

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Compound of Interest

Compound Name: *N*-Methylbutyramide

Cat. No.: B096281

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylbutyramide, a simple secondary amide, serves as an invaluable model compound in the study of amide chemistry. Its straightforward structure, exhibiting the core functionalities of the amide bond, provides a fundamental platform for investigating principles that are broadly applicable to more complex systems such as peptides, proteins, and various pharmaceutical agents. This technical guide offers an in-depth exploration of **N-Methylbutyramide**, presenting its chemical and physical properties, detailed experimental protocols for its synthesis and hydrolysis, and analyses of its spectroscopic characteristics. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize **N-Methylbutyramide** in their scientific investigations.

Chemical and Physical Properties

N-Methylbutyramide, also known as N-methylbutanamide, possesses a molecular formula of $C_5H_{11}NO$ and a molecular weight of 101.15 g/mol ^[1] Its chemical structure consists of a butyryl group attached to a methylated amine. Key identifiers for this compound are provided in Table 1.

Table 1: Chemical Identifiers for **N-Methylbutyramide**

Identifier	Value
CAS Number	17794-44-4
Molecular Formula	C ₅ H ₁₁ NO
Molecular Weight	101.15 g/mol
IUPAC Name	N-methylbutanamide[1]
SMILES	CCCC(=O)NC
InChI	InChI=1S/C5H11NO/c1-3-4-5(7)6-2/h3-4H2,1-2H3,(H,6,7)[1]

The physical properties of **N-Methylbutyramide** are summarized in Table 2. Its relatively high boiling point is indicative of the presence of intermolecular hydrogen bonding, a key feature of secondary amides that influences their physical state and solubility.

Table 2: Physical Properties of **N-Methylbutyramide**

Property	Value
Physical State	Liquid
Melting Point	-26.0 °C
Boiling Point	210.8 °C at 760 mmHg
Density	0.913 g/cm ³
Refractive Index	1.437
Flash Point	108.3 °C
Vapor Pressure	0.189 mmHg at 25 °C

Experimental Protocols

Synthesis of N-Methylbutyramide

A common and efficient method for the laboratory synthesis of **N-Methylbutyramide** involves the reaction of butanoyl chloride with methylamine. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol: Synthesis from Butanoyl Chloride and Methylamine

Materials:

- Butanoyl chloride
- Methylamine (40% solution in water)
- Diethyl ether
- Sodium hydroxide (10% aqueous solution)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate
- Ice bath
- Separatory funnel
- Distillation apparatus

Procedure:

- In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve methylamine in diethyl ether.
- Slowly add butanoyl chloride dropwise to the stirred methylamine solution. Maintain the temperature of the reaction mixture below 10 °C.
- After the addition is complete, continue stirring the mixture at room temperature for 1 hour.
- Transfer the reaction mixture to a separatory funnel.

- Wash the organic layer sequentially with 10% aqueous sodium hydroxide solution, water, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the diethyl ether by rotary evaporation.
- Purify the crude **N-Methylbutyramide** by vacuum distillation to obtain a colorless liquid.

Hydrolysis of N-Methylbutyramide

The hydrolysis of the amide bond in **N-Methylbutyramide** can be achieved under both acidic and basic conditions, yielding butanoic acid and methylamine or its corresponding salt.

Experimental Protocol: Base-Catalyzed Hydrolysis

Materials:

- **N-Methylbutyramide**
- Sodium hydroxide (10% aqueous solution)
- Reflux apparatus
- Litmus paper

Procedure:

- Place **N-Methylbutyramide** and 10% aqueous sodium hydroxide solution in a round-bottom flask.
- Heat the mixture under reflux for 1-2 hours.
- During the reaction, test the vapors produced with moist red litmus paper. The evolution of a gas that turns the litmus paper blue indicates the formation of methylamine.
- After the reaction is complete, cool the mixture. The resulting solution will contain sodium butanoate and unreacted sodium hydroxide.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

- **N-Methylbutyramide**
- Hydrochloric acid (10% aqueous solution)
- Reflux apparatus

Procedure:

- Place **N-Methylbutyramide** and 10% aqueous hydrochloric acid in a round-bottom flask.
- Heat the mixture under reflux for several hours.
- After the reaction is complete, cool the mixture. The resulting solution will contain butanoic acid and methylammonium chloride.

Spectroscopic Data and Analysis

Spectroscopic analysis is crucial for the characterization of **N-Methylbutyramide** and for studying the nuances of its amide bond.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **N-Methylbutyramide** provides detailed information about the proton environments in the molecule.

Table 3: ¹H NMR Spectral Data for **N-Methylbutyramide** (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~5.6	br s	1H	N-H
~2.8	d	3H	N-CH ₃
~2.1	t	2H	-CH ₂ -C=O
~1.6	sextet	2H	-CH ₂ -CH ₂ -C=O
~0.9	t	3H	CH ₃ -CH ₂ -

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within **N-Methylbutyramide**.

Table 4: ¹³C NMR Spectral Data for **N-Methylbutyramide** (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~174	C=O
~38	-CH ₂ -C=O
~26	N-CH ₃
~19	-CH ₂ -CH ₂ -C=O
~13	CH ₃ -CH ₂ -

FTIR Spectroscopy

The FTIR spectrum of **N-Methylbutyramide** displays characteristic absorption bands that correspond to the vibrational modes of its functional groups.

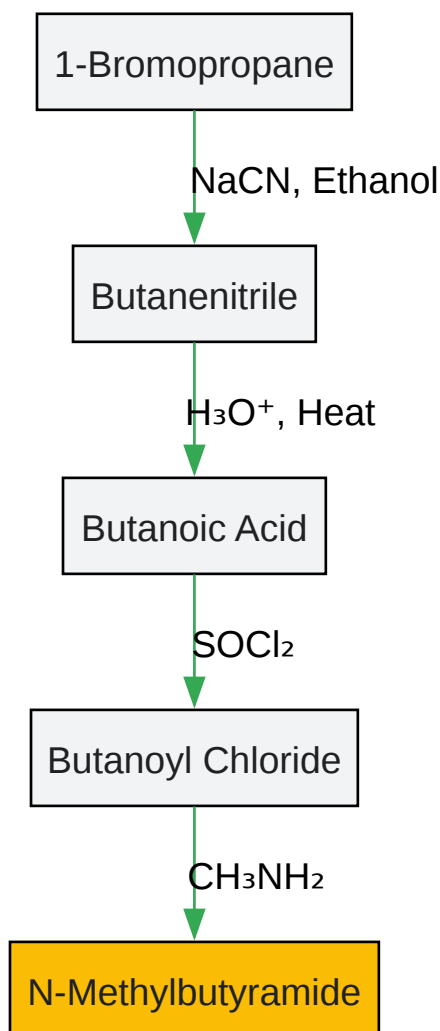
Table 5: FTIR Spectral Data for **N-Methylbutyramide** (Liquid Film)

Wavenumber (cm ⁻¹)	Vibrational Mode
~3300 (broad)	N-H stretch
~2960, ~2870	C-H stretch (aliphatic)
~1640 (strong)	C=O stretch (Amide I band)
~1550	N-H bend (Amide II band)

Visualizations

Synthesis Workflow

The multi-step synthesis of **N-Methylbutyramide** from 1-bromopropane provides a clear experimental workflow that can be visualized.



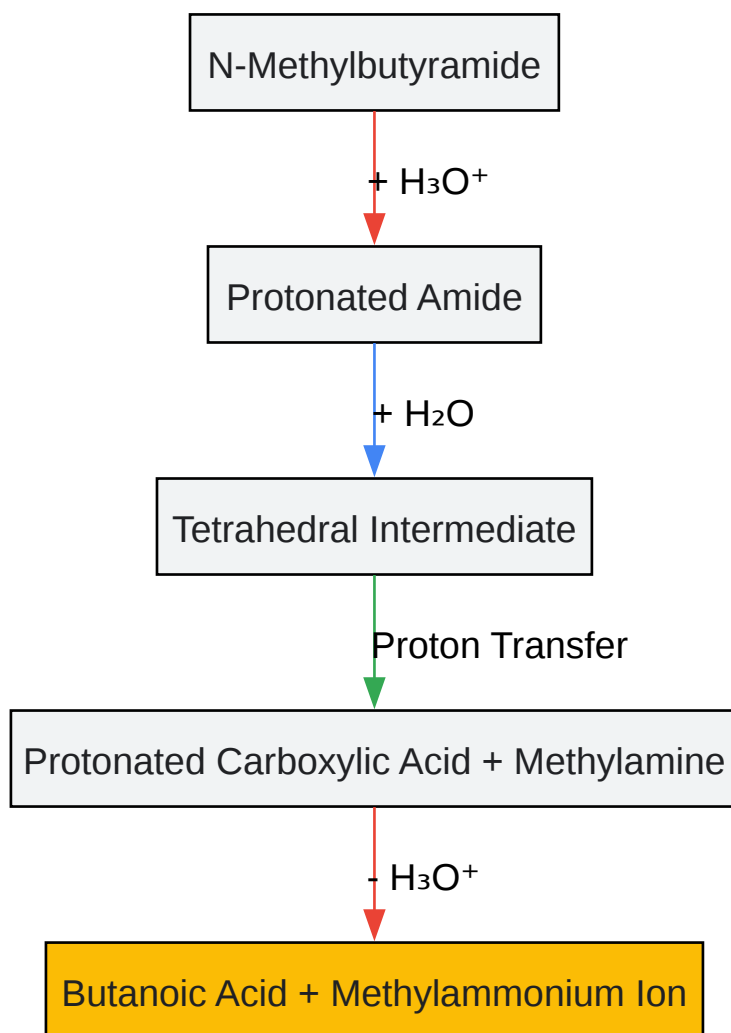
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Caption: Multi-step synthesis of **N-Methylbutyramide**.

Amide Hydrolysis Mechanisms

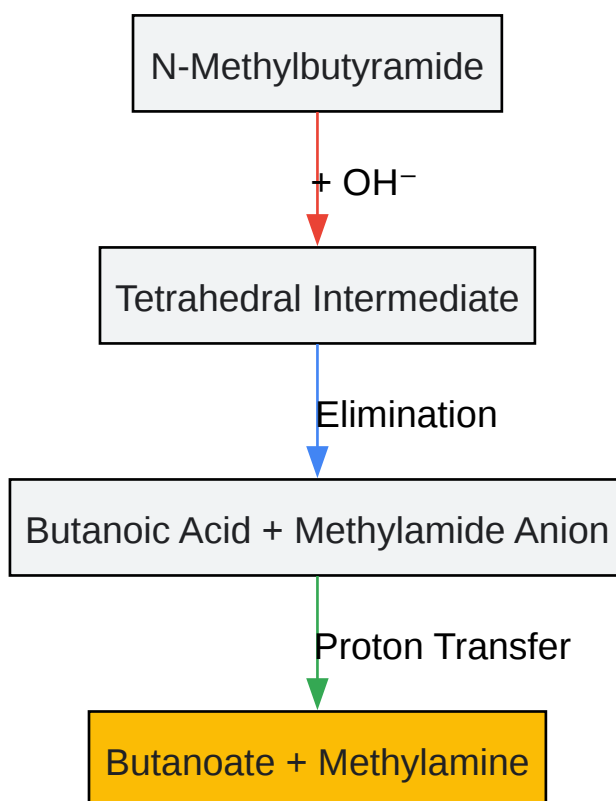
N-Methylbutyramide serves as an excellent model to illustrate the mechanisms of both acid- and base-catalyzed amide hydrolysis.

Acid-Catalyzed Hydrolysis

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Caption: Mechanism of acid-catalyzed amide hydrolysis.

Base-Catalyzed Hydrolysis



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Caption: Mechanism of base-catalyzed amide hydrolysis.

Conclusion

N-Methylbutyramide stands as a cornerstone model compound for the elucidation of fundamental principles in amide chemistry. Its well-defined properties, straightforward synthesis, and predictable reactivity in hydrolysis make it an ideal substrate for both educational and research purposes. The detailed protocols and spectroscopic data provided in this guide are intended to facilitate its use in studies ranging from basic reaction mechanisms to more complex investigations of intermolecular forces and their influence on the properties of amide-containing molecules. For professionals in drug development, a thorough understanding

of the behavior of simple amides like **N-Methylbutyramide** is essential for predicting the stability, reactivity, and biological interactions of more complex pharmaceutical compounds.

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References

- 1. rsc.org [rsc.org]
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